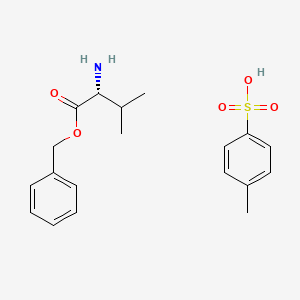

H-D-Val-OBzl.TosOH

Übersicht

Beschreibung

(R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, also known as (R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality (R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Aminosäure-Derivat

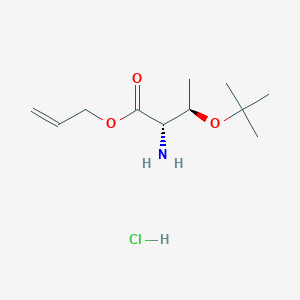

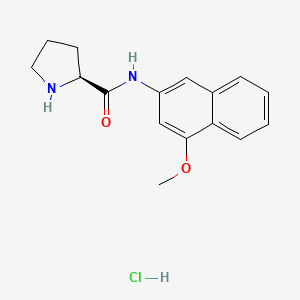

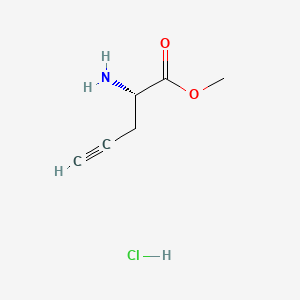

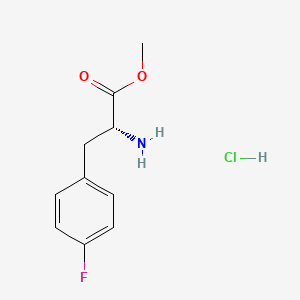

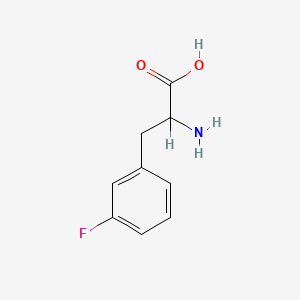

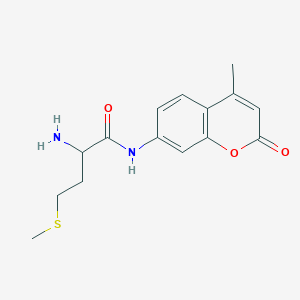

Diese Verbindung ist ein Aminosäure-Derivat {svg_1} {svg_2}. Aminosäure-Derivate werden häufig bei der Synthese von Proteinen und Peptiden verwendet, die grundlegende Bestandteile von Zellen sind, die wichtige biologische Funktionen ausführen.

Peptidsynthese

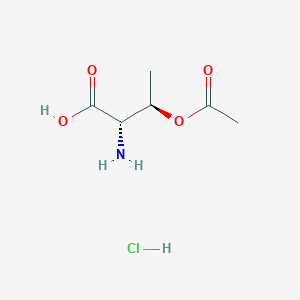

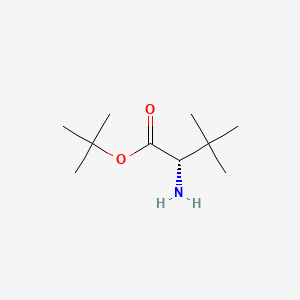

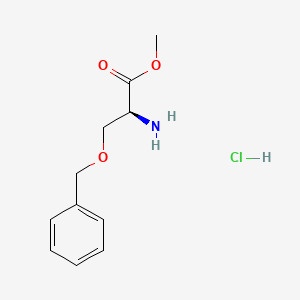

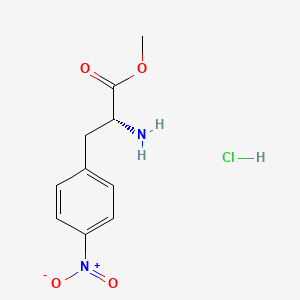

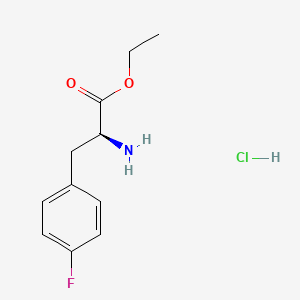

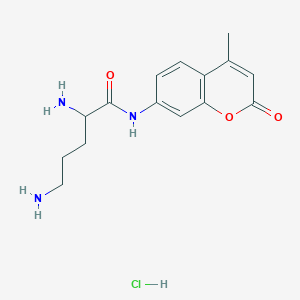

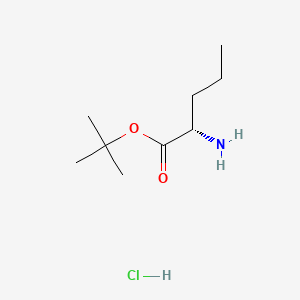

Es wird häufig in der Peptidsynthese verwendet {svg_3} {svg_4}. Peptide sind kurze Ketten von Aminosäuremonomeren, die durch Peptidbindungen miteinander verbunden sind, und spielen eine entscheidende Rolle bei der Regulierung der Aktivitäten anderer Moleküle.

Steigerung der Hydrophilie von Polypeptiden

Die Verbindung kann verwendet werden, um die Hydrophilie von Polypeptiden zu erhöhen {svg_5}. Dies ist wichtig für die Proteinfaltung und die Verbesserung der Löslichkeit von Proteinen in wässrigen Lösungen.

Strukturelle und Rezeptorbindungsrolle

Es spielt eine wichtige strukturelle und rezeptorbindende Rolle {svg_6}. Dies bedeutet, dass es die Struktur von Proteinen und deren Wechselwirkung mit anderen Molekülen beeinflussen kann.

Bestimmung der Proteaseaktivität

Es kann als fluorogenes Substrat zur Bestimmung der Proteaseaktivität verwendet werden {svg_7}. Proteasen sind Enzyme, die Proteine und Peptide abbauen, und das Verständnis ihrer Aktivität ist entscheidend für viele biologische Prozesse.

Protein-Wechselwirkung und Funktionsanalyse

Die Verbindung kann im Peptid-Screening für Protein-Wechselwirkungen und Funktionsanalysen verwendet werden {svg_8}. Dies ist ein Forschungswerkzeug, das aktive Peptide in erster Linie durch Immunoassays zusammenführt.

Epitop-Screening

Es kann im Epitop-Screening verwendet werden {svg_9}. Epitope sind Teile eines Antigens, die vom Immunsystem erkannt werden, insbesondere von Antikörpern, B-Zellen oder T-Zellen.

Agentenforschung und -entwicklung

Schließlich kann es im Bereich der Agentenforschung und -entwicklung verwendet werden {svg_10}. Dies könnte die Entwicklung neuer therapeutischer Mittel oder die Untersuchung der Wechselwirkung bestehender Mittel mit biologischen Systemen umfassen.

Wirkmechanismus

Target of Action

The primary targets of H-D-Val-OBzlAs a valine derivative, it may interact with proteins or enzymes that recognize or metabolize valine, an essential amino acid .

Mode of Action

The specific mode of action of H-D-Val-OBzlAs a valine derivative, it may mimic the structure of valine and interact with the same targets, potentially altering their function .

Biochemical Pathways

The exact biochemical pathways affected by H-D-Val-OBzlGiven its structural similarity to valine, it might influence pathways involving valine metabolism .

Result of Action

The molecular and cellular effects of H-D-Val-OBzlAs a valine derivative, it may influence processes that involve valine, such as protein synthesis .

Biochemische Analyse

Biochemical Properties

H-D-Val-OBzl.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s benzyl ester group makes it a useful intermediate in the synthesis of complex peptides, as it can be selectively removed under mild conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise, thereby enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and enzymes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyl ester group allows it to interact with specific enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at room temperature in a sealed, dry environment. It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s benzyl ester group is hydrolyzed by esterases, leading to the formation of D-Valine and benzyl alcohol. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can influence various cellular functions. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .

Eigenschaften

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQVUDPBXFOKF-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659781 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17662-84-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)